Cas no 219718-86-2 (Potassium 4-methyl-beta-styryltrifluoroborate)

Potassium 4-methyl-beta-styryltrifluoroborate is an organoboron reagent commonly used in Suzuki-Miyaura cross-coupling reactions. Its key advantages include high stability under ambient conditions, improved solubility in polar solvents, and efficient reactivity with aryl halides or pseudohalides. The trifluoroborate moiety enhances hydrolytic stability compared to boronic acids, reducing protodeboronation risks. The styrenyl group enables versatile functionalization in synthetic applications, particularly in constructing conjugated systems or pharmaceutical intermediates. Its crystalline form ensures consistent purity and handling convenience. This reagent is particularly valuable in medicinal chemistry and materials science for introducing 4-methylstyryl motifs with high selectivity and yield.
Potassium 4-methyl-beta-styryltrifluoroborate structure
219718-86-2 structure
商品名:Potassium 4-methyl-beta-styryltrifluoroborate
CAS番号:219718-86-2
MF:C9H9BF3-.K+
メガワット:224.07226
CID:92463
PubChem ID:23666371

Potassium 4-methyl-beta-styryltrifluoroborate 化学的及び物理的性質

名前と識別子

    • Potassium 4-methyl-beta-styryltrifluoroborate
    • 4-Methyl-beta-styryltrifluoroboric acid potassium salt
    • Potassium 4-methyl-β-styryltrifluoroborate
    • potassium,trifluoro-[2-(4-methylphenyl)ethenyl]boranuide
    • CTK8E9104
    • Potassium (E)-trifluoro(4-methylstyryl)borate
    • CS-0210719
    • 219718-86-2
    • starbld0005576
    • Potassium 4-methyl- beta -styryltrifluoroborate
    • potassium;trifluoro-[(E)-2-(4-methylphenyl)ethenyl]boranuide
    • インチ: InChI=1S/C9H9BF3.K/c1-8-2-4-9(5-3-8)6-7-10(11,12)13;/h2-7H,1H3;/q-1;+1/b7-6+;
    • InChIKey: IHPTVBKDBKCIOO-UHDJGPCESA-N
    • ほほえんだ: [K+].CC1C=CC(/C=C/[B-](F)(F)F)=CC=1
    • BRN: 7783635

計算された属性

  • せいみつぶんしりょう: 224.03900
  • どういたいしつりょう: 224.0386464g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 183
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 色と性状: 白色固体
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • PSA: 0.00000
  • LogP: 3.39480
  • ようかいせい: 水に溶ける

Potassium 4-methyl-beta-styryltrifluoroborate セキュリティ情報

  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • セキュリティ用語:S26;S36
  • リスク用語:R36/37/38

Potassium 4-methyl-beta-styryltrifluoroborate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB180464-1 g
Potassium 4-methyl-?-styryltrifluoroborate
219718-86-2
1g
€78.00 2022-09-01
abcr
AB180464-5 g
Potassium 4-methyl-?-styryltrifluoroborate
219718-86-2
5g
€192.40 2022-09-01
Ambeed
A1445321-5g
Potassium (E)-trifluoro(4-methylstyryl)borate
219718-86-2 98%
5g
$432.0 2025-02-21
Ambeed
A1445321-1g
Potassium (E)-trifluoro(4-methylstyryl)borate
219718-86-2 98%
1g
$105.0 2025-02-21
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L17973-5g
Potassium 4-methyl-beta-styryltrifluoroborate, 95%
219718-86-2 95%
5g
¥2662.00 2023-06-12
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-HU186-200mg
Potassium 4-methyl-beta-styryltrifluoroborate
219718-86-2 95%
200mg
¥374.0 2022-07-29
SHENG KE LU SI SHENG WU JI SHU
sc-272064-1g
Potassium 4-methyl-β-styryltrifluoroborate,
219718-86-2
1g
¥1121.00 2023-09-05
A2B Chem LLC
AB78491-250mg
Potassium 4-methyl-beta-styryltrifluoroborate
219718-86-2 98%
250mg
$29.00 2024-04-20
Aaron
AR003UKN-250mg
Potassium 4-methyl-beta-styryltrifluoroborate
219718-86-2 98%
250mg
$48.00 2025-02-10
A2B Chem LLC
AB78491-1g
Potassium 4-methyl-beta-styryltrifluoroborate
219718-86-2 98%
1g
$77.00 2024-04-20

Potassium 4-methyl-beta-styryltrifluoroborate 関連文献

Potassium 4-methyl-beta-styryltrifluoroborateに関する追加情報

Introduction to Potassium 4-methyl-beta-styryltrifluoroborate (CAS No: 219718-86-2)

Potassium 4-methyl-beta-styryltrifluoroborate (CAS No: 219718-86-2) is a specialized organofluorine compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, characterized by its unique structural and electronic properties, plays a crucial role in various synthetic applications, particularly in the development of advanced materials and pharmaceutical intermediates.

The molecular structure of Potassium 4-methyl-beta-styryltrifluoroborate consists of a beta-styryl group attached to a trifluoroborate anion, with the addition of a methyl substituent at the 4-position of the styryl ring. This configuration imparts exceptional stability and reactivity, making it an invaluable reagent in organic synthesis. The presence of the trifluoroborate moiety enhances the compound's solubility in polar organic solvents, facilitating its use in a wide range of chemical reactions.

In recent years, Potassium 4-methyl-beta-styryltrifluoroborate has been extensively studied for its applications in pharmaceutical research. Its ability to act as a nucleophile in cross-coupling reactions has made it a preferred choice for synthesizing complex molecular architectures. Specifically, this compound has been utilized in the preparation of novel heterocyclic compounds, which are known for their potential biological activities. The trifluoromethyl group, a key feature of the compound, is particularly significant in medicinal chemistry due to its ability to modulate metabolic pathways and enhance drug efficacy.

One of the most notable applications of Potassium 4-methyl-beta-styryltrifluoroborate is in the synthesis of fluorinated pharmaceuticals. Fluorinated compounds are increasingly prevalent in modern drug development due to their improved pharmacokinetic properties and enhanced binding affinity to biological targets. Research has demonstrated that the incorporation of fluorine atoms into drug molecules can lead to increased bioavailability and reduced metabolic degradation. The stability and reactivity offered by Potassium 4-methyl-beta-styryltrifluoroborate make it an ideal candidate for introducing fluorine into complex molecular frameworks.

Moreover, Potassium 4-methyl-beta-styryltrifluoroborate has found utility in the field of materials science. Its unique electronic properties have been leveraged in the development of organic semiconductors and light-emitting diodes (OLEDs). The compound's ability to facilitate charge transport and emission makes it a promising candidate for next-generation display technologies. Additionally, its role as a catalyst or co-catalyst in various synthetic processes underscores its versatility and importance in industrial applications.

The synthesis of Potassium 4-methyl-beta-styryltrifluoroborate involves a series of well-defined chemical steps that highlight its synthetic utility. Typically, the preparation begins with the reaction of 4-methylstyrene with trifluoroacetic acid under basic conditions, followed by treatment with potassium hydroxide to form the corresponding potassium salt. This methodological approach underscores the compound's accessibility and scalability for industrial production.

In conclusion, Potassium 4-methyl-beta-styryltrifluoroborate (CAS No: 219718-86-2) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative molecular architectures and advanced materials. As ongoing research continues to uncover new applications for this compound, its importance is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:219718-86-2)Potassium 4-methyl-beta-styryltrifluoroborate
A1199722
清らかである:99%
はかる:5g
価格 ($):389.0